molecular formula C18H16N2O B1343383 3'-Azetidinomethyl-2-cyanobenzophenone CAS No. 898771-36-3

3'-Azetidinomethyl-2-cyanobenzophenone

Cat. No. B1343383
M. Wt: 276.3 g/mol
InChI Key: VBECEPWTMYZXDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The 2-azetidinomethyl-3’-cyanobenzophenone molecule contains a total of 39 bonds. There are 23 non-H bonds, 14 multiple bonds, 4 rotatable bonds, 1 double bond, 1 triple bond, and 12 aromatic bonds .

Scientific Research Applications

  • Spectral Characteristics and Degradation Products Analysis :

    • The study by Zhang, Sun, Hu, & Liao (2010) investigated the spectral characteristics alteration and degradation products of cyanidin-3-glucoside (Cyd-3-glc) exposed to pulsed electric field (PEF), highlighting the compound's instability and the identification of degradation products like protocatechuic acid and 2,4,6-trihydroxybenzoic acid (Zhang, Sun, Hu, & Liao, 2010).
  • Tubulin-Targeting Antitumor Agents :

    • Greene et al. (2016) conducted research on 3-phenoxy-1,4-diarylazetidin-2-ones, discovering potent antiproliferative compounds with significant implications in cancer treatment. This research indicates the relevance of azetidinone derivatives in developing antitumor agents (Greene et al., 2016).
  • Synthesis and Cytotoxic Activity :

    • Veinberg et al. (2003) synthesized 1,3,4-trisubstituted and 3,4-disubstituted 2-azetidinones to study their structure and biological characteristics, revealing an anticancer effect in vitro against a range of cancer cell cultures (Veinberg et al., 2003).
  • Metabolism and Endocrine-Disrupting Activity :

    • Watanabe et al. (2015) explored the metabolism of benzophenone-3 by rat and human liver microsomes and its effect on endocrine-disrupting activity, contributing to our understanding of how these compounds interact with biological systems (Watanabe et al., 2015).
  • Synthesis of Novel Antimicrobial Compounds :

    • Shams, Mohareb, Helal, & Mahmoud (2011) designed and synthesized novel acyclic and heterocyclic dye precursors and dyes based on conjugate enaminones and/or enaminonitrile moieties, demonstrating their significant antimicrobial activity against various organisms (Shams, Mohareb, Helal, & Mahmoud, 2011).
  • Radical Scavengers and Radical Sinks :

    • Riedl & Hagerman (2001) investigated tannin-protein complexes for their potential as radical scavengers and sinks, providing insights into the antioxidant capacity of polyphenol compounds (Riedl & Hagerman, 2001).
  • Microwave-Assisted Synthesis of Heterocyclic Compounds :

    • Khanum, Shashikanth, & Sudha (2004) developed a method for integrating heterocyclic rings like 1,3,4-oxadiazole and azetidin-2-one at the benzophenone nucleus, showcasing an efficient synthesis technique (Khanum, Shashikanth, & Sudha, 2004).

properties

IUPAC Name

2-[3-(azetidin-1-ylmethyl)benzoyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O/c19-12-16-6-1-2-8-17(16)18(21)15-7-3-5-14(11-15)13-20-9-4-10-20/h1-3,5-8,11H,4,9-10,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBECEPWTMYZXDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)CC2=CC(=CC=C2)C(=O)C3=CC=CC=C3C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30643242
Record name 2-{3-[(Azetidin-1-yl)methyl]benzoyl}benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30643242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-Azetidinomethyl-2-cyanobenzophenone

CAS RN

898771-36-3
Record name 2-{3-[(Azetidin-1-yl)methyl]benzoyl}benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30643242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.